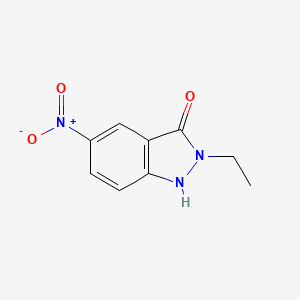
2-Ethyl-5-nitro-1H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-nitro-1H-indazol-3-one is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The compound features a bicyclic ring structure composed of a pyrazole ring fused to a benzene ring, with an ethyl group at the second position, a nitro group at the fifth position, and a keto group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitro-1H-indazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylbenzaldehyde and 2-nitrobenzaldehyde.
Formation of Hydrazone: The aldehydes react with hydrazine hydrate to form the corresponding hydrazones.
Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst, such as copper(II) acetate, under an oxygen atmosphere to form the indazole ring.
Oxidation: The resulting indazole derivative is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts like copper or silver to facilitate the cyclization process.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-nitro-1H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Copper(II) acetate, silver nitrate.
Major Products Formed
Reduction: 2-Ethyl-5-amino-1H-indazol-3-one.
Substitution: Various alkyl or aryl-substituted indazole derivatives.
Oxidation: Compounds with additional keto or carboxyl groups.
Aplicaciones Científicas De Investigación
2-Ethyl-5-nitro-1H-indazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-nitro-1H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows it to bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitro-1H-indazol-3-one: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-6-nitro-1H-indazol-3-one: Nitro group at the sixth position instead of the fifth.
2-Ethyl-5-amino-1H-indazol-3-one: Amino group instead of a nitro group.
Uniqueness
2-Ethyl-5-nitro-1H-indazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a nitro group at specific positions on the indazole ring enhances its reactivity and potential for diverse applications in medicinal and material sciences.
Propiedades
IUPAC Name |
2-ethyl-5-nitro-1H-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10-11/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUXGAFERALQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














